Brepocitinib

Descripción

Propiedades

IUPAC Name |

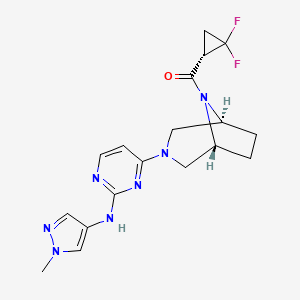

[(1S)-2,2-difluorocyclopropyl]-[(1R,5S)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12-,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWBRTXGQRBBHG-MJBXVCDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4C(=O)[C@@H]5CC5(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883299-62-4 | |

| Record name | Brepocitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883299624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06700841 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BREPOCITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X8387Q25N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brepocitinib's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brepocitinib (formerly PF-06700841) is an orally bioavailable small molecule that functions as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, impact on critical signaling pathways, and the experimental evidence that substantiates its therapeutic rationale in various autoimmune and inflammatory diseases. The information presented herein is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction to the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors to the nucleus, thereby regulating gene expression involved in immunity, inflammation, hematopoiesis, and other vital cellular processes. The JAK family comprises four cytoplasmic tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases associate with the intracellular domains of cytokine receptors. Upon ligand binding and receptor dimerization, the associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription. Dysregulation of the JAK-STAT pathway is a key pathogenic driver in a multitude of autoimmune and inflammatory disorders.

This compound: A Dual TYK2/JAK1 Inhibitor

This compound is a novel therapeutic agent that selectively targets and inhibits the enzymatic activity of TYK2 and JAK1.[1] By dually inhibiting these two key members of the JAK family, this compound effectively modulates the signaling of a broad spectrum of pro-inflammatory cytokines implicated in the pathophysiology of numerous autoimmune diseases.

Biochemical Potency and Selectivity

This compound demonstrates potent inhibition of TYK2 and JAK1 in cell-free biochemical assays. Its selectivity for TYK2 and JAK1 over other JAK family members, JAK2 and JAK3, has been quantitatively established through the determination of half-maximal inhibitory concentrations (IC50). This selectivity profile is crucial for its therapeutic effect and safety, as JAK2 is centrally involved in erythropoietin and thrombopoietin signaling, and JAK3 is critical for common gamma chain cytokine signaling essential for lymphocyte development and function.

| Kinase Target | IC50 (nM) |

| JAK1 | 17[2][3] |

| TYK2 | 23[2][3] |

| JAK2 | 77[2][3] |

| JAK3 | 6490[2][3] |

| Table 1: Biochemical Inhibitory Potency of this compound against JAK Family Kinases. |

Cellular Activity: Inhibition of Cytokine-Induced STAT Phosphorylation

The functional consequence of TYK2 and JAK1 inhibition by this compound is the blockade of downstream signaling cascades. This has been demonstrated in cellular assays, particularly in human whole blood, where this compound effectively inhibits the phosphorylation of STAT proteins induced by various cytokines. The IC50 values from these assays provide a quantitative measure of this compound's potency in a more physiologically relevant context.

| Cytokine Stimulus | Signaling Pathway | Phosphorylated STAT | Cellular System | IC50 (nM) |

| IFNα | TYK2/JAK1 | pSTAT1 | Pooled DM Patient PBMCs | 4[4] |

| IFNβ | TYK2/JAK1 | pSTAT3 | Pooled DM Patient PBMCs | 2[4] |

| IL-6 | JAK1/JAK2/TYK2 | pSTAT1/pSTAT3 | Pooled DM Patient PBMCs | ≤ 30[4] |

| IL-12 | TYK2/JAK2 | pSTAT4 | Human Whole Blood | 65[2][3] |

| IL-23 | TYK2/JAK2 | pSTAT3 | Human Whole Blood | 120[2][3] |

| IL-15 | JAK1/JAK3 | pSTAT5 | Human Whole Blood | 238[2][3] |

| IL-21 | JAK1/JAK3 | pSTAT3 | Human Whole Blood | 204[2][3] |

| EPO | JAK2/JAK2 | pSTAT5 | CD34+ Progenitor Cells | 577[2][3] |

| Table 2: Cellular Inhibitory Potency of this compound on Cytokine-Induced STAT Phosphorylation. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a generalized workflow for assessing its inhibitory activity.

References

Brepocitinib Signaling Pathway Inhibition: A Technical Guide

Introduction

Brepocitinib (formerly PF-06700841) is an orally administered, small molecule, selective inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] Developed as a potential first-in-class dual inhibitor, its mechanism is designed to offer greater efficacy in treating highly inflammatory autoimmune diseases compared to agents that inhibit either TYK2 or JAK1 alone.[3] By targeting these key intracellular kinases, this compound disrupts the signaling pathways of numerous cytokines implicated in the pathogenesis of various autoimmune and inflammatory disorders, including dermatomyositis, psoriasis, psoriatic arthritis, and ulcerative colitis.[4][5] This technical guide provides an in-depth overview of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascade.

Core Mechanism of Action: Dual Inhibition of TYK2 and JAK1

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade used by over 50 cytokines to regulate processes like inflammation, hematopoiesis, and immune activation.[6] The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of associated JAKs. This compound exerts its therapeutic effect by potently and selectively inhibiting two of the four JAK isoforms: TYK2 and JAK1.[4]

This dual inhibition disrupts the downstream signaling of a specific set of pro-inflammatory cytokines whose receptors rely on TYK2 and/or JAK1 for signal transduction.[6] Key cytokine pathways inhibited by this compound include:

-

Type I Interferons (IFN-α/β) : Signal through a JAK1/TYK2 heterodimer.

-

Interleukin-12 (IL-12) and Interleukin-23 (IL-23) : Also signal via JAK1/TYK2, and are central to the pathogenesis of many autoimmune diseases.[4][5]

-

Interleukin-6 (IL-6) : Primarily signals through JAK1.[4]

-

Type II Interferon (IFN-γ) : Signals through a JAK1/JAK2 heterodimer.[5]

Upon oral administration, this compound binds to and inhibits the activation of TYK2 and JAK1, which prevents the subsequent phosphorylation and activation of STAT proteins.[1][2] This blockade halts the translocation of phosphorylated STATs to the nucleus, thereby preventing the transcription of target genes involved in the inflammatory response.[6] This targeted disruption of TYK2- and JAK1-dependent cytokine signaling ultimately reduces the inflammation-induced damage characteristic of certain immunological diseases.[1][2]

Caption: this compound dual inhibition of JAK1 and TYK2 in the JAK-STAT pathway.

Quantitative Data

The inhibitory activity of this compound has been quantified through both in vitro enzymatic assays and clinical trial efficacy data.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Kinase | IC50 (nM) | Selectivity Profile |

|---|---|---|

| TYK2 | 23 | Potent Inhibition |

| JAK1 | 17 | Potent Inhibition |

| JAK2 | 77 | Reduced activity vs. TYK2/JAK1 |

Data sourced from Selleck Chemicals.[7]

Table 2: Phase 3 VALOR Trial Efficacy in Dermatomyositis (52 Weeks)

| Endpoint | This compound (30 mg) | Placebo | Outcome |

|---|---|---|---|

| Mean Total Improvement Score (TIS) | 46.5 | 31.2 | Primary endpoint met[8] |

| Patients achieving TIS ≥ 40 (Moderate Response) | >66% | N/A | Clinically meaningful response[8] |

| Patients achieving TIS ≥ 60 (Major Response) | ~50% | N/A | Significant improvement[8] |

| Cutaneous Clinical Remission | 44% | 21% | Statistically significant[8] |

| Steroid Discontinuation | 42% | 23% | Steroid-sparing effect demonstrated[8] |

Key Experimental Protocols and Findings

1. In Vitro Keratinocyte Model for Cutaneous Inflammation

This experiment was designed to assess the potential of this compound in treating the cutaneous manifestations of dermatomyositis by measuring its effect on interferon-stimulated human epidermal keratinocytes.[9]

-

Experimental Workflow

Caption: Experimental workflow for testing this compound on keratinocytes.

-

Detailed Methodology

-

Cell Culture : Normal human epidermal keratinocytes (HEKa) were cultured under standard conditions.

-

Pre-treatment : HEKa were pre-treated for 2 hours with this compound at concentrations of 130 nM (representing the unbound average concentration, Cavg, of a 30 mg once-daily dose) or 1 µM.[9]

-

Stimulation : Following pre-treatment, cells were stimulated with 1 ng/mL of Type I IFN, 10 ng/mL of IFN-γ, or a combination of both for 24 hours to induce an inflammatory state.[9]

-

Analysis : After the stimulation period, cell lysates and RNA were collected for analysis of STAT1 and STAT3 phosphorylation, pro-inflammatory gene expression (including IL-6, IL-12, IP-10, MCP-1, and ICAM-1), and apoptosis levels.[9]

-

-

Key Findings : this compound demonstrated a significant, concentration-dependent reduction in both STAT1 and STAT3 phosphorylation in the stimulated keratinocytes.[9] This led to a corresponding decrease in the gene expression of multiple pro-inflammatory cytokines and chemokines, including IL-6.[9] Furthermore, the treatment effectively normalized apoptosis to basal levels, indicating its potential to prevent the exaggerated keratinocyte apoptosis seen in the cutaneous manifestations of dermatomyositis.[9]

2. In Vivo Pharmacokinetics (Rat Model)

Pharmacokinetic properties were evaluated in Sprague-Dawley rats to determine the drug's absorption, distribution, and clearance.

-

Methodology : The tosylate salt of this compound was administered to rats intravenously (1 mg/kg) and orally (3 mg/kg). Plasma concentrations were measured over time to determine key PK parameters.[7]

-

Key Findings : this compound exhibited high oral bioavailability of 83% in rats, consistent with its high passive permeability and solubility properties. The plasma clearance was 31 mL/min/kg with a volume of distribution of 2.0 L/kg.[7] Following the 3 mg/kg oral dose, the maximum plasma concentration (Cmax) was 774 ng/mL.[7] These favorable pharmacokinetic properties support its development as an oral, once-daily therapy.

This compound is a potent dual inhibitor of TYK2 and JAK1 that effectively blocks the signaling of key pro-inflammatory cytokines involved in the pathogenesis of multiple autoimmune diseases. Its mechanism of action is well-characterized, demonstrating significant inhibition of the JAK-STAT pathway in relevant cell types. Quantitative data from both in vitro assays and late-stage clinical trials underscore its therapeutic potential. The favorable oral pharmacokinetic profile and demonstrated efficacy in reducing inflammatory responses provide a strong rationale for its continued development for conditions with high unmet medical need, such as dermatomyositis.[5][6]

References

- 1. This compound | C18H21F2N7O | CID 118878093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Roivant and Pfizer Unveil Priovant Therapeutics and Ongoing Registrational Studies for Oral this compound in Dermatomyositis and Lupus | Pfizer [pfizer.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound, a potent and selective TYK2/JAK1 inhibitor: scientific and clinical rationale for dermatomyositis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clinexprheumatol.org [clinexprheumatol.org]

- 7. selleckchem.com [selleckchem.com]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. This compound, a Selective TYK2/JAK1 Inhibitor Under Evaluation for the Treatment of Dermatomyositis, Reduces Inflammatory Cytokine Signaling and Interferon-induced Apoptosis in Primary Human Epidermal Keratinocytes - ACR Meeting Abstracts [acrabstracts.org]

Brepocitinib: A Comprehensive Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib (PF-06700841) is an orally administered small molecule that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] These kinases are integral components of the JAK-STAT signaling pathway, which plays a crucial role in the immune system by mediating the signaling of various pro-inflammatory cytokines.[1] By inhibiting TYK2 and JAK1, this compound effectively modulates the immune response, making it a promising therapeutic candidate for a range of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, ulcerative colitis, and alopecia areata.[1][3] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and bioavailability of this compound, summarizing key data from clinical studies and detailing the experimental methodologies employed.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been characterized through various clinical trials involving healthy volunteers and patient populations.[3][4] These studies have established a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption

This compound is rapidly absorbed following oral administration, with the time to reach maximum plasma concentration (Tmax) typically occurring within one hour.[3] The intestinal absorption of this compound is essentially complete.[5]

Bioavailability

The absolute oral bioavailability of this compound is approximately 75%, indicating a high fraction of the administered dose reaches systemic circulation.[5][6] Studies have shown that the fraction absorbed (Fa) is high, estimated at 106.9%.[5]

Distribution

This compound exhibits a considerable apparent volume of distribution (Vd/F), with typical values around 136 L, suggesting extensive distribution into tissues.[7][8] A population PK model in a broader patient population reported an apparent central volume of distribution (Vc/F) of 88.5 L.[4][9] this compound is not highly bound to plasma proteins, with a fraction unbound of 0.61.[3]

Metabolism

The elimination of this compound is predominantly driven by hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[3] The major contributing enzymes are CYP3A4/5 (77%) and CYP1A2 (14%).[3][10] The parent drug, this compound, is the most abundant circulating species in plasma, accounting for 47.8% of the total radioactivity.[3][10] A major, but pharmacologically inactive, monohydroxylated metabolite (M1) is also prominent, constituting 37.1% of the circulating radioactivity.[3][10]

Excretion

The primary route of elimination for this compound and its metabolites is through renal excretion.[5] Following a single oral dose of radiolabeled this compound, approximately 88.0% of the dose was recovered in the urine, with a smaller fraction (8.7%) found in the feces.[5][10] Unchanged this compound accounts for a minor portion of the excreted dose in urine (less than 16%), highlighting the significance of metabolism in its clearance.[3][5]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound derived from population pharmacokinetic analyses and dedicated ADME studies.

| Parameter | Value | Population/Study Details |

| Absorption | ||

| Absorption Rate Constant (ka) | 3.46 h⁻¹ | Population PK model in healthy volunteers and patients with psoriasis and alopecia areata.[7][8] |

| Absorption Lag Time (t_lag) | 0.24 hours | Observed with the oral tablet formulation in the same population PK model.[7][8] |

| Distribution | ||

| Apparent Volume of Distribution (Vd/F) | 136 L (60.5% CV) | Population PK model in healthy volunteers and patients with psoriasis and alopecia areata.[7][8] |

| Apparent Central Volume of Distribution (Vc/F) | 88.5 L | Population PK model in healthy volunteers and patients with various immuno-inflammatory diseases.[4][9] |

| Clearance | ||

| Apparent Clearance (CL/F) | 18.7 L/h (78% CV) | Population PK model in healthy volunteers and patients with psoriasis and alopecia areata.[7][8] |

| Apparent Clearance (CL/F) | 17.5 L/h | Population PK model in a typical 70-kg non-Asian female patient.[4][9] |

| Elimination Half-Life (t½) | ||

| Single Dose | 3.8–7.5 hours | Healthy volunteers and patients.[3] |

| Multiple Doses | 4.9–10.7 hours | Healthy volunteers and patients.[3] |

| Bioavailability | ||

| Absolute Bioavailability (F) | ~75% (90% CI: 67.3, 82.8%) | Healthy male participants in a ¹⁴C-microtracer study.[5][6] |

| Fraction Absorbed (Fa) | 106.9% | Healthy male participants in a ¹⁴C-microtracer study.[5] |

CV: Coefficient of Variation; CI: Confidence Interval

Factors Influencing this compound Pharmacokinetics

Several factors have been identified to influence the pharmacokinetic profile of this compound.

Effect of Food

The administration of this compound with a high-fat meal has been shown to impact its absorption. A high-fat meal was associated with a 69.9% reduction in the absorption rate and a 28.3% decrease in the extent of absorption (relative bioavailability).[3][7][8] However, another analysis reported a more modest reduction in AUC (≈17.7%) and Cmax (≈35.7%).[3] Despite these effects, it is generally recommended that this compound can be taken with or without food.[3]

Pharmacokinetics in Different Populations

Population pharmacokinetic analyses have revealed some differences in this compound disposition among different ethnic groups. Asian populations were found to have a 24.3% lower apparent clearance compared to non-Asian populations, leading to higher exposure.[3][7][8] Another study noted a 10% lower clearance in Asians.[4][9] Additionally, males were observed to have a 13% higher apparent central volume of distribution compared to females, independent of body weight.[4][9]

Dose Proportionality

This compound exhibits linear pharmacokinetics at doses below 100 mg.[3] However, at doses of 100-200 mg, there are more than dose-proportional increases in both exposure (AUC) and maximum concentration (Cmax).[3] Nonlinear pharmacokinetics were observed at doses of 175 mg and above, with a 35.1% higher relative bioavailability at these higher doses.[3][7][8]

Experimental Protocols

The understanding of this compound's pharmacokinetics and bioavailability has been established through meticulously designed clinical studies. Below are the methodologies for key experiments.

Population Pharmacokinetic (PopPK) Analysis

-

Objective: To characterize the pharmacokinetic profile of this compound and identify factors influencing its variability in healthy volunteers and patients with various autoimmune diseases.

-

Study Design: Data was pooled from multiple Phase 1 and Phase 2 clinical trials.[3][4] These trials included single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers, as well as studies in patients with psoriasis, alopecia areata, psoriatic arthritis, ulcerative colitis, vitiligo, and hidradenitis suppurativa.[4]

-

Dosing: Oral doses of this compound ranged from 1 mg to 200 mg as single doses and up to 175 mg once daily in multiple-dose regimens.[4]

-

Data Collection: A large number of plasma concentration samples (e.g., 8552 samples from 775 individuals in one analysis) were collected at various time points after drug administration.[4][9]

-

Data Analysis: Nonlinear mixed-effects modeling (e.g., using NONMEM software) was employed to develop a population pharmacokinetic model.[3][7][8] The models were typically one- or two-compartment models with first-order absorption.[3][4] Covariate analysis was performed to assess the impact of demographics (e.g., age, sex, race, body weight) and clinical characteristics on pharmacokinetic parameters.[3][4]

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study using a ¹⁴C-Microtracer Approach

-

Objective: To determine the mass balance, metabolic fate, and absolute bioavailability of this compound in healthy male participants.[5][10]

-

Study Design: A Phase 1, open-label, non-randomized, two-period, single-dose study.[5]

-

Methodology:

-

Period A (Mass Balance): Participants received a single oral 60 mg dose of ¹⁴C-labeled this compound (~300 nCi).[5][10] Blood, urine, and feces were collected over a specified period to determine the total recovery of radioactivity.

-

Period B (Absolute Bioavailability): Participants received an unlabeled oral 60 mg dose of this compound followed by an intravenous (IV) 30 μg microdose of ¹⁴C-labeled this compound (~300 nCi).[5] The simultaneous oral and IV administration of different labeled forms of the drug allows for the precise determination of absolute bioavailability by comparing the AUC from the oral and IV routes.

-

-

Sample Analysis: Plasma, urine, and fecal samples were analyzed for total radioactivity using accelerator mass spectrometry (AMS).[10] Plasma samples were also analyzed for concentrations of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits the TYK2/JAK1 signaling pathway.

Experimental Workflow for the ¹⁴C-Microtracer ADME Study

Caption: Workflow of the two-period ¹⁴C-microtracer ADME study.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound | C18H21F2N7O | CID 118878093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetics of Oral this compound in Healthy Volunteers and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetic modeling of oral this compound in healthy volunteers and patients with immuno‐inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase 1 study to investigate the absorption, distribution, metabolism and excretion of this compound in healthy males using a 14 C-microdose approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medicineinnovates.com [medicineinnovates.com]

- 7. researchgate.net [researchgate.net]

- 8. Population Pharmacokinetics of Oral this compound in Healthy Volunteers and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetic modeling of oral this compound in healthy volunteers and patients with immuno-inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Metabolism and Disposition of this compound in Humans and Characterization of the Formation Mechanism of an Aminopyridine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Brepocitinib's Impact on Cytokine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib (PF-06700841) is a novel oral small molecule that selectively inhibits Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1] These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, chemokines, and hormones involved in immunity and inflammation.[1][2] By dually targeting TYK2 and JAK1, this compound effectively modulates the signaling of key pro-inflammatory cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on cytokine signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Dual Inhibition of TYK2 and JAK1

The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in intracellular signal transduction.[2] Cytokine binding to their cognate receptors triggers the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[2]

This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of TYK2 and JAK1.[1][4] This dual inhibition disrupts the signaling cascades of several key cytokines that are dependent on these two kinases.

Quantitative Analysis of this compound's Inhibitory Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data on its inhibitory effects on JAK kinases and cytokine-induced STAT phosphorylation.

Table 1: this compound In Vitro Kinase Inhibition Profile

| Kinase | IC50 (nM) |

| TYK2 | 22.7 |

| JAK1 | 16.8 |

| JAK2 | 76.6 |

| JAK3 | 6490 |

| Source: [5] |

Table 2: this compound Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs

| Cytokine Stimulant | Downstream Target | Cell Type | IC50 (nM) |

| IFNα | pSTAT1, pSTAT3 | Pooled DM Patient PBMCs | 4 |

| IFNβ | pSTAT1, pSTAT3 | Pooled DM Patient PBMCs | 2 |

| IL-6 | pSTAT1, pSTAT3 | Pooled DM Patient PBMCs | ≤ 30 |

| Source: [6] |

Impact on Key Cytokine Signaling Pathways

This compound's dual inhibition of TYK2 and JAK1 leads to the potent suppression of signaling for cytokines that utilize these kinases. The following sections detail the effects on specific, clinically relevant cytokine pathways.

Interferon (IFN) Signaling

Type I (IFN-α, IFN-β) and Type II (IFN-γ) interferons are central to antiviral immunity but are also implicated in the pathogenesis of autoimmune diseases.[4] Their signaling is critically dependent on the TYK2/JAK1 and JAK1/JAK2 pairs, respectively. This compound has been shown to potently inhibit IFN-α and IFN-β signaling, with IC50 values for STAT1 and STAT3 phosphorylation of 4 nM and 2 nM, respectively, in peripheral blood mononuclear cells (PBMCs) from patients with dermatomyositis (DM).[6]

Interleukin-6 (IL-6) Signaling

IL-6 is a pleiotropic cytokine with a significant role in inflammation and is implicated in various autoimmune conditions.[6] It primarily signals through the JAK1/JAK2/TYK2-STAT3 pathway. This compound effectively inhibits IL-6-induced STAT phosphorylation in human PBMCs, with an IC50 value of ≤ 30 nM.[6]

Interleukin-12 (IL-12) and Interleukin-23 (IL-23) Signaling

IL-12 and IL-23 are heterodimeric cytokines crucial for the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively, both of which are key drivers of autoimmune pathology.[2] The signaling of both IL-12 and IL-23 is dependent on TYK2. This compound has been shown to inhibit the signaling of these cytokines.[7]

References

- 1. Janus Kinase Inhibitor this compound Rescues Myelin Phagocytosis Under Inflammatory Conditions: In Vitro Evidence from Microglia and Macrophage Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay in Summary_ki [bdb99.ucsd.edu]

- 4. This compound, a Selective TYK2/JAK1 Inhibitor Under Evaluation for the Treatment of Dermatomyositis, Reduces Inflammatory Cytokine Signaling and Interferon-induced Apoptosis in Primary Human Epidermal Keratinocytes - ACR Meeting Abstracts [acrabstracts.org]

- 5. clinexprheumatol.org [clinexprheumatol.org]

- 6. This compound Inhibits Key Pathogenic Cytokine Signaling in Dermatomyositis Patients - ACR Meeting Abstracts [acrabstracts.org]

- 7. researchgate.net [researchgate.net]

Brepocitinib: A Technical Guide to its Role and Efficacy in Preclinical Models of Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib (formerly PF-06700841) is a potent, orally bioavailable small molecule that selectively inhibits Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a host of pro-inflammatory cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By dually targeting TYK2 and JAK1, this compound offers a broad-spectrum approach to modulating the immune response. This technical guide provides an in-depth overview of this compound's mechanism of action, its efficacy in preclinical autoimmune disease models, and detailed experimental protocols for key cited studies.

Core Mechanism of Action: Dual TYK2/JAK1 Inhibition

This compound's therapeutic potential stems from its ability to interfere with the signaling of key cytokines that drive autoimmune pathology. TYK2 is essential for the signaling of interleukin-12 (IL-12), IL-23, and Type I interferons (IFN), while JAK1 is crucial for the signaling of cytokines such as IL-6 and IFN-γ. By inhibiting both kinases, this compound effectively dampens the inflammatory cascades mediated by these cytokines.[1][2]

Signaling Pathway of this compound's Targets

The diagram below illustrates the central role of TYK2 and JAK1 in cytokine signaling and the point of intervention for this compound.

Caption: this compound inhibits TYK2 and JAK1, blocking cytokine signaling.

Quantitative Data on this compound's Potency and Selectivity

The following tables summarize the in vitro potency of this compound against the JAK family of kinases and its functional activity in cellular assays.

| Target Kinase | IC50 (nM) |

| JAK1 | 17 |

| TYK2 | 23 |

| JAK2 | 77 |

| JAK3 | 6494 |

| Data from in vitro inhibition assays.[3] |

| Cellular Assay (Human Whole Blood) | Cytokine Pathway | IC50 (nM) |

| IL-12 induced pSTAT4 | TYK2/JAK2 | 65 |

| IL-23 induced pSTAT3 | TYK2/JAK2 | 120 |

| IL-6 induced pSTAT1 (CD3+ cells) | JAK1/JAK2 | 81 |

| IL-6 induced pSTAT3 (CD3+ cells) | JAK1/JAK2 | 641 |

| Data represents the concentration required for 50% inhibition of the specified signaling pathway.[3] |

Efficacy in Preclinical Autoimmune Disease Models

This compound has demonstrated significant efficacy in rodent models of autoimmune diseases, including arthritis.

Adjuvant-Induced Arthritis (AIA) in Rats

In a study using female Lewis rats with induced arthritis, oral administration of this compound for seven consecutive days resulted in a dose-dependent reduction in paw volume, a key indicator of inflammation.[3]

| Dose (mg/kg) | Treatment Outcome | Peak Plasma Conc. (µM) | Trough Plasma Conc. (µM) |

| 3 | Significant reduction in paw volume | 3.54 | 0.0221 |

| 10 | Significant reduction in paw volume | 10.95 | 0.06 |

| 30 | Significant reduction in paw volume | 23.89 | 0.06 |

| Data from a 7-day oral administration study in female Lewis rats with induced arthritis.[3] |

Experimental Protocols

Detailed methodologies for the key preclinical models are provided below to facilitate study replication and further research.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis that shares immunological and pathological features with the human disease.

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model in mice.

Detailed Methodology:

-

Animals: DBA/1J mice (male, 8 weeks old) are typically used due to their high susceptibility to CIA.

-

Collagen Preparation: Bovine or chicken type II collagen is dissolved in 0.01 M acetic acid to a final concentration of 2 mg/mL.

-

Emulsification: The collagen solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for the booster.

-

Immunization: On day 0, mice are anesthetized and injected intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion.

-

Booster: On day 21, a booster injection of 100 µL of the collagen/IFA emulsion is administered similarly.

-

Disease Assessment: The incidence and severity of arthritis are monitored daily or every other day starting from day 21. Paw swelling is measured using calipers, and a clinical scoring system is used to assess inflammation (e.g., 0 = no swelling; 1 = mild swelling and erythema; 2 = moderate swelling; 3 = severe swelling and/or ankylosis).

-

Treatment: Oral administration of this compound or vehicle control is typically initiated at the onset of disease or prophylactically.

IL-23-Induced Psoriasis Model in Mice

This model is used to study the IL-23/IL-17 axis, a key pathway in the pathogenesis of psoriasis.

References

Methodological & Application

Brepocitinib Cell Culture Treatment Guidelines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib (PF-06700841) is a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1)[1][2][3]. These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, interferons, and growth factors involved in immunity and inflammation[2][4]. By inhibiting TYK2 and JAK1, this compound effectively disrupts the signaling of pathogenic cytokines such as Type I and II interferons (IFN), Interleukin-6 (IL-6), IL-12, and IL-23[1][5][6]. This mechanism of action makes this compound a subject of significant interest for the treatment of various autoimmune and inflammatory diseases[1][7].

These application notes provide detailed protocols and guidelines for the use of this compound in in vitro cell culture experiments to study its effects on cellular signaling and function.

Mechanism of Action: TYK2/JAK1 Inhibition

This compound exerts its effects by binding to the catalytic domain of TYK2 and JAK1, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of STAT phosphorylation inhibits their translocation to the nucleus, thereby preventing the transcription of target inflammatory genes[2][4]. The dual inhibition of TYK2 and JAK1 allows for a broad-spectrum suppression of cytokine signaling implicated in autoimmune pathologies[1][8].

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound across various targets and cellular pathways.

Table 1: Kinase Inhibitory Potency of this compound

| Target Kinase | IC50 (nM) | Reference |

| TYK2 | 22.7 - 23 | [2][3][9] |

| JAK1 | 16.8 - 17 | [2][3][9] |

| JAK2 | 76.6 - 77 | [2][3][9] |

| JAK3 | 6490 | [2][9] |

Table 2: Functional Inhibitory Activity of this compound in Human Whole Blood (HWB) Assays

| Cytokine Pathway Stimulant | Downstream Target | IC50 (nM) | Reference |

| IL-12 | pSTAT4 | 65 | [9] |

| IL-23 | pSTAT3 | 120 | [9] |

| IL-6 (in CD3+ cells) | pSTAT1 | 81 | [9] |

| IL-6 (in CD3+ cells) | pSTAT3 | 641 | [9] |

| IL-15 | pSTAT5 | 238 | [9] |

| IL-21 | pSTAT3 | 204 | [9] |

| EPO (in CD34+ cells) | pSTAT5 | 577 | [9] |

| IL-10 | pSTAT3 | 305 | [9] |

| IL-27 | pSTAT3 | 86 | [9] |

Table 3: Inhibitory Activity in Peripheral Blood Mononuclear Cells (PBMCs) from Dermatomyositis (DM) Patients

| Cytokine Stimulant | Downstream Target | IC50 (nM) | Reference |

| IFNα | pSTAT1 / pSTAT3 | 4 | [5] |

| IFNβ | pSTAT1 / pSTAT3 | 2 | [5] |

| IL-6 | pSTAT1 / pSTAT3 | ≤ 30 | [5] |

Experimental Protocols

The following are detailed protocols for treating various cell types with this compound to assess its biological effects.

General Guidelines for this compound Preparation

This compound is typically supplied as a powder. For in vitro experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution[3].

-

Stock Solution Preparation : Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in 100% DMSO.

-

Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Solutions : On the day of the experiment, prepare working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control with the same final DMSO concentration should always be included in experiments.

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Epidermal Keratinocytes (HEKa)

This protocol is designed to assess the ability of this compound to inhibit STAT1 and STAT3 phosphorylation induced by interferons.

Materials:

-

Normal Human Epidermal Keratinocytes (HEKa)

-

Keratinocyte growth medium

-

This compound stock solution

-

Recombinant Human Type I IFN and/or IFN-γ

-

Phosphate-buffered saline (PBS)

-

Lysis buffer for protein extraction

-

Reagents for Western blotting (antibodies against pSTAT1, pSTAT3, total STAT1, total STAT3, and a loading control like β-actin)

Procedure:

-

Cell Seeding : Seed HEKa cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.

-

Pre-treatment : Pre-treat the cells with varying concentrations of this compound (e.g., 130 nM and 1 µM) or vehicle (DMSO) for 2 hours in culture medium[10].

-

Stimulation : Add stimulants such as 1 ng/mL Type I IFN or 10 ng/mL IFN-γ to the wells and incubate for the desired time (e.g., 24 hours)[10].

-

Cell Lysis : Wash the cells with cold PBS and lyse them using an appropriate lysis buffer to extract total protein.

-

Western Blotting : Determine protein concentration, and perform SDS-PAGE and Western blotting using antibodies specific for phosphorylated and total STAT1 and STAT3 to assess the level of inhibition.

Protocol 2: Assessment of Anti-inflammatory Gene Expression in HEKa

This protocol measures the effect of this compound on the expression of pro-inflammatory genes.

Materials:

-

HEKa cells and culture medium

-

This compound and cytokine stimulants (as in Protocol 1)

-

RNA extraction kit

-

cDNA synthesis kit

-

Reagents for quantitative PCR (qPCR), including primers for target genes (e.g., IL-6, IL-12, CXCL10, CCL2, ICAM-1) and a housekeeping gene (e.g., GAPDH).

Procedure:

-

Treatment : Follow steps 1-3 from Protocol 1.

-

RNA Extraction : After the stimulation period, lyse the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis : Synthesize cDNA from the extracted RNA.

-

qPCR : Perform qPCR using primers for the genes of interest to quantify their relative expression levels. Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the stimulated control. This compound has been shown to cause concentration-dependent reductions in IL-6 gene expression[10].

Protocol 3: Ex Vivo Cytokine Signaling Inhibition in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol evaluates the inhibitory effect of this compound on cytokine signaling in primary immune cells.

Materials:

-

Freshly isolated human PBMCs

-

RPMI-1640 medium with 10% FBS

-

This compound stock solution

-

Recombinant Human IFNα, IFNβ, or IL-6

-

Fixation and permeabilization buffers for flow cytometry

-

Fluorescently-labeled antibodies against pSTAT1 and pSTAT3

Procedure:

-

Cell Preparation : Isolate PBMCs from whole blood using density gradient centrifugation.

-

Pre-treatment : Resuspend PBMCs in culture medium and pre-treat with a range of this compound concentrations (e.g., 0.0192 to 1500 nM) or vehicle for 2 hours[5].

-

Stimulation : Stimulate the cells with IFNα, IFNβ, or IL-6 for a short period (e.g., 15-30 minutes).

-

Fixation and Permeabilization : Fix the cells immediately after stimulation, followed by permeabilization to allow intracellular antibody staining.

-

Flow Cytometry : Stain the cells with fluorescently-labeled antibodies against phosphorylated STAT1 and STAT3. Analyze the samples by flow cytometry to determine the percentage of pSTAT-positive cells or the mean fluorescence intensity, from which IC50 values can be calculated[5].

Conclusion

This compound is a valuable tool for investigating the role of the TYK2/JAK1 signaling axis in various biological processes, particularly in the context of inflammation and autoimmunity. The protocols outlined above provide a framework for conducting robust in vitro studies to characterize the cellular effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental questions, always including appropriate controls to ensure data integrity. The provided quantitative data can serve as a useful reference for designing experiments and interpreting results.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. clinexprheumatol.org [clinexprheumatol.org]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | C18H21F2N7O | CID 118878093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Key Pathogenic Cytokine Signaling in Dermatomyositis Patients - ACR Meeting Abstracts [acrabstracts.org]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. This compound, a potent and selective TYK2/JAK1 inhibitor: scientific and clinical rationale for dermatomyositis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound, a Selective TYK2/JAK1 Inhibitor Under Evaluation for the Treatment of Dermatomyositis, Reduces Inflammatory Cytokine Signaling and Interferon-induced Apoptosis in Primary Human Epidermal Keratinocytes - ACR Meeting Abstracts [acrabstracts.org]

Application Notes & Protocols: Evaluating Brepocitinib in Animal Models of Psoriasis

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by erythematous, scaly plaques. The pathogenesis is complex, involving interplay between immune cells and keratinocytes, largely driven by pro-inflammatory cytokines.[1][2] A central signaling cascade in this process is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which transmits signals from key cytokines like Interleukin-12 (IL-12) and Interleukin-23 (IL-23).[1][3][4] Brepocitinib (PF-06700841) is an oral small molecule that selectively inhibits Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), two critical enzymes in this pathway.[5][6][7] By targeting TYK2 and JAK1, this compound can modulate the signaling of multiple cytokines implicated in psoriasis.[7][8] These application notes provide detailed protocols for evaluating the efficacy of this compound in two standard preclinical animal models of psoriasis: the Imiquimod (IMQ)-induced model and the IL-23-induced model.

Mechanism of Action: TYK2/JAK1 Inhibition in Psoriasis

The IL-23/IL-17 axis is a cornerstone of psoriasis pathogenesis.[9][10] IL-23, produced by dendritic cells, promotes the expansion and maintenance of T helper 17 (Th17) cells.[11][12] These Th17 cells, in turn, release pro-inflammatory cytokines like IL-17 and IL-22, which act on keratinocytes to induce hyperproliferation, epidermal hyperplasia, and further inflammation.[9][12][13]

The signaling for IL-12 and IL-23 is dependent on the JAK-STAT pathway. Specifically, the receptors for these cytokines are associated with TYK2 and JAK2.[6][12][14] Upon cytokine binding, these kinases auto-phosphorylate and activate STAT proteins, which then translocate to the nucleus to regulate the transcription of target genes.[1][14] this compound, as a dual TYK2/JAK1 inhibitor, directly interferes with this cascade, blocking the downstream effects of key pathogenic cytokines.[5][6]

Caption: this compound inhibits TYK2 and JAK1, blocking IL-23/IL-12 signaling.

Experimental Protocols

Two of the most widely used and translationally relevant animal models for psoriasis research are the Imiquimod (IMQ)-induced and the IL-23-induced models.[13][15] They are valuable for assessing the efficacy of novel therapeutics like this compound.

Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Model

This model utilizes the topical application of imiquimod, a Toll-like receptor 7/8 agonist, to induce a robust inflammatory response in mouse skin that mimics many features of human plaque psoriasis, including erythema, scaling, and epidermal hyperplasia driven by the IL-23/IL-17 axis.[16][17][18][19]

Caption: Experimental workflow for the Imiquimod-induced psoriasis model.

Methodology:

-

Animals: Female BALB/c or C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: House animals for at least 7 days prior to the experiment under standard conditions.

-

Induction:

-

On Day 0, shave the dorsal back skin of the mice.

-

Apply 62.5 mg of 5% imiquimod cream (e.g., Aldara™) daily to the shaved back and right ear for 5-7 consecutive days.[17]

-

-

Treatment Groups (n=8-10 mice per group):

-

Group 1 (Naive Control): No treatment.

-

Group 2 (Vehicle Control): Daily IMQ application + daily administration of the vehicle used for this compound.

-

Group 3 (this compound Low Dose): Daily IMQ application + daily administration of this compound (e.g., 10 mg/kg, oral gavage).

-

Group 4 (this compound High Dose): Daily IMQ application + daily administration of this compound (e.g., 30 mg/kg, oral gavage).

-

Group 5 (Positive Control): Daily IMQ application + a reference compound (e.g., a topical corticosteroid like clobetasol).[16]

-

-

Administration: Administer this compound or vehicle orally once daily, typically 1-2 hours before IMQ application.

-

Monitoring and Scoring:

-

Record body weight daily.

-

Score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI).[16] Score erythema, scaling, and skin thickness for the back skin on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores is the cumulative PASI score.

-

Measure ear thickness daily using a digital caliper.

-

-

Endpoint Analysis (at the end of the induction period):

-

Collect blood samples for systemic cytokine analysis.

-

Euthanize mice and collect dorsal skin and ear tissue.

-

Fix a portion of the skin tissue in formalin for histopathological analysis (H&E staining for epidermal thickness and cell infiltration).

-

Snap-freeze a portion of the skin tissue for qPCR analysis of cytokine mRNA (e.g., IL-17A, IL-22, IL-23) or for protein analysis via ELISA.

-

Protocol 2: IL-23-Induced Psoriasis Model

This model involves intradermal injections of recombinant IL-23, which directly stimulates the key pathogenic pathway of psoriasis, leading to IL-17-dependent inflammation and epidermal hyperplasia.[11][15] It is a more targeted model to specifically investigate the IL-23 axis.

Caption: Experimental workflow for the IL-23-induced psoriasis model.

Methodology:

-

Animals: C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: House animals for at least 3-7 days and obtain baseline ear thickness measurements before starting.[20]

-

Induction:

-

Treatment Groups (n=8-10 mice per group):

-

Group 1 (Vehicle Control): IL-23 injections + daily administration of the vehicle.

-

Group 2 (this compound Low Dose): IL-23 injections + daily administration of this compound (e.g., 10 mg/kg, oral gavage).

-

Group 3 (this compound High Dose): IL-23 injections + daily administration of this compound (e.g., 30 mg/kg, oral gavage).

-

-

Administration: Administer this compound or vehicle orally once daily throughout the induction period.

-

Monitoring:

-

Measure the thickness of both ears on injection days (prior to injection) and at the study endpoint using a digital caliper. The change in ear thickness (Right ear - Left ear) is the primary clinical endpoint.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize mice and collect ear tissues.

-

Fix tissue for histopathological analysis (H&E staining to measure epidermal thickness).

-

Homogenize tissue for analysis of gene expression (qPCR) or protein levels (ELISA) of key cytokines like IL-17 and IL-22.[11]

-

Data Presentation

Quantitative data from these experiments should be summarized in a clear, tabular format to facilitate comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significance.

Table 1: Effect of this compound on Clinical Scores in IMQ-Induced Psoriasis Model (Day 7)

| Treatment Group | Mean Erythema Score (± SEM) | Mean Scaling Score (± SEM) | Mean Thickness Score (± SEM) | Mean Cumulative PASI Score (± SEM) | Mean Ear Thickness (mm ± SEM) |

|---|---|---|---|---|---|

| Naive Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.15 ± 0.01 |

| IMQ + Vehicle | 3.5 ± 0.3 | 3.2 ± 0.4 | 3.6 ± 0.2 | 10.3 ± 0.8 | 0.35 ± 0.03 |

| IMQ + this compound (10 mg/kg) | 1.8 ± 0.2* | 1.5 ± 0.3* | 1.9 ± 0.3* | 5.2 ± 0.7* | 0.24 ± 0.02* |

| IMQ + this compound (30 mg/kg) | 0.9 ± 0.1** | 0.8 ± 0.2** | 1.0 ± 0.2** | 2.7 ± 0.4** | 0.19 ± 0.01** |

*Note: Data are representative examples. SEM = Standard Error of the Mean. *p<0.05, *p<0.01 compared to IMQ + Vehicle group.

Table 2: Effect of this compound on Histological Parameters

| Treatment Group (Model) | Mean Epidermal Thickness (µm ± SEM) | Mean Inflammatory Cell Infiltrate (Score 0-4 ± SEM) |

|---|---|---|

| Vehicle (IL-23) | 120.5 ± 10.2 | 3.4 ± 0.3 |

| This compound 30 mg/kg (IL-23) | 45.3 ± 5.8** | 1.2 ± 0.2** |

| Vehicle (IMQ) | 155.2 ± 12.5 | 3.7 ± 0.2 |

| This compound 30 mg/kg (IMQ) | 58.9 ± 7.1** | 1.5 ± 0.3** |

*Note: Data are representative examples. Infiltrate score based on density of immune cells in the dermis. *p<0.01 compared to respective Vehicle group.

Table 3: Effect of this compound on Psoriasis-Related Cytokine mRNA Expression in Skin Tissue

| Treatment Group (Model) | Relative IL-17A Expression (Fold Change vs. Naive) | Relative IL-22 Expression (Fold Change vs. Naive) | Relative IL-23p19 Expression (Fold Change vs. Naive) |

|---|---|---|---|

| IMQ + Vehicle | 55.6 ± 6.2 | 40.1 ± 5.5 | 35.8 ± 4.9 |

| IMQ + this compound (30 mg/kg) | 12.3 ± 2.1** | 9.8 ± 1.8** | 10.2 ± 2.0** |

*Note: Data are representative examples, normalized to a housekeeping gene and expressed as fold change relative to the naive control group. *p<0.01 compared to IMQ + Vehicle group.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jdermis.com [jdermis.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. clinexprheumatol.org [clinexprheumatol.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted therapy for psoriasis: A focus on tyrosine kinase 2 inhibitors [psoriasis-hub.com]

- 11. imavita.com [imavita.com]

- 12. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 17. frontierspartnerships.org [frontierspartnerships.org]

- 18. imavita.com [imavita.com]

- 19. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Psoriasis Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]

- 21. inotiv.com [inotiv.com]

Brepocitinib Administration in Dermatomyositis Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and mechanistic evaluation of brepocitinib in the context of dermatomyositis (DM) research, with a primary focus on the pivotal Phase 3 VALOR clinical trial. The information is intended to guide researchers and professionals in understanding the clinical application and the preclinical experimental framework for this novel dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).

Introduction

Dermatomyositis is a rare and debilitating systemic autoimmune disease characterized by significant skin and muscle inflammation.[1] The pathogenesis of DM is largely driven by dysregulation of the type I interferon (IFN-I) pathway and other pro-inflammatory cytokines that signal through the JAK-STAT pathway.[2][3] this compound is an oral, once-daily, selective inhibitor of TYK2 and JAK1, which are critical kinases in the signaling cascades of multiple cytokines implicated in DM, including IFN-α/β, IFN-γ, IL-6, IL-12, and IL-23.[4][3][5] By inhibiting these pathways, this compound aims to ameliorate the clinical manifestations of DM.[6]

Clinical Administration Protocol: The VALOR Study

The VALOR study (NCT05437263) is a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in adult patients with dermatomyositis.[7][8][9]

Study Design and Administration

-

Population: Adult patients (18-75 years) with a diagnosis of dermatomyositis according to the 2017 EULAR/ACR Classification Criteria, with active muscle and skin disease.[7]

-

Intervention Arms: Patients were randomized in a 1:1:1 ratio to receive one of the following for 52 weeks:[10][11]

-

This compound 30 mg, administered orally once daily.

-

This compound 15 mg, administered orally once daily.

-

Placebo, administered orally once daily.

-

-

Background Therapy: Patients could be on prior or current therapy with corticosteroids, hydroxychloroquine, and/or one non-steroid immunosuppressant.[7]

-

Follow-up: Following the 52-week double-blind treatment period, participants have the option to enter a 52-week open-label extension phase where all participants receive this compound.[7]

Efficacy and Safety Endpoints

The primary and key secondary endpoints of the VALOR study are summarized below:

| Endpoint Category | Endpoint Name | Description |

| Primary Efficacy | Total Improvement Score (TIS) at Week 52 | A composite endpoint measuring disease activity across multiple domains. |

| Secondary Efficacy | Cutaneous Dermatomyositis Disease Area and Severity Index (CDASI) Activity Score | Assesses the severity and extent of skin manifestations in dermatomyositis. A higher score indicates a worse outcome.[7] |

| Proportion of Participants Achieving a TIS of ≥40 | The percentage of patients achieving at least a moderate response. | |

| Change from Baseline in Health Assessment Questionnaire (HAQ) Disability Index | Measures physical function and disability, with a higher score indicating a worse outcome.[7] | |

| Steroid-Sparing Effect | Evaluates the ability to reduce or discontinue corticosteroid use while maintaining or improving disease control. | |

| Safety | Incidence of Adverse Events (AEs), Serious Adverse Events (SAEs), and AEs of Special Interest (AESIs) | Monitored throughout the study to assess the safety and tolerability of this compound. |

Quantitative Data from the VALOR Study

Top-line results from the VALOR study have demonstrated the efficacy of this compound in treating dermatomyositis. The following tables summarize the key quantitative outcomes.

Table 1: Primary and Key Secondary Efficacy Outcomes at 52 Weeks

| Outcome | Placebo | This compound 15 mg | This compound 30 mg | p-value (30 mg vs. Placebo) |

| Mean Total Improvement Score (TIS) | 31.2 | Data not reported | 46.5 | 0.0006 |

| Proportion of Patients with TIS ≥ 40 (Moderate Response) | - | - | >66% | - |

| Proportion of Patients with TIS ≥ 60 (Major Response) | - | - | ~50% | - |

| Cutaneous Clinical Remission in Patients with Moderate-to-Severe Skin Disease | 21% | - | 44% | - |

Data from press releases; full peer-reviewed data may vary.[12]

Table 2: Steroid-Sparing Effect at 52 Weeks in Patients on Background Steroids

| Outcome | Placebo | This compound 30 mg |

| Mean Baseline Steroid Dose (mg/day) | 11.3 | 12.2 |

| Patients Achieving Steroid Dose ≤ 2.5 mg/day | 34% | 62% |

| Patients Discontinuing Steroids | 23% | 42% |

Data from press releases.[12]

Preclinical Experimental Protocols

The following protocols are based on methodologies described in abstracts from preclinical studies evaluating the mechanism of action of this compound.

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs

Objective: To assess the inhibitory effect of this compound on the JAK-STAT signaling pathway in peripheral blood mononuclear cells (PBMCs) from dermatomyositis patients and healthy donors.

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

-

This compound Pre-treatment: Pre-treat the PBMCs with a range of this compound concentrations (e.g., 0.0192 to 1500 nM) for 2 hours.

-

Cytokine Stimulation: Stimulate the pre-treated cells with specific cytokines implicated in dermatomyositis pathogenesis, such as:

-

IFNα

-

IFNβ

-

IL-6

-

-

Flow Cytometry Analysis:

-

Fix and permeabilize the cells.

-

Stain with fluorescently labeled antibodies against phosphorylated STAT1 (pSTAT1) and phosphorylated STAT3 (pSTAT3).

-

Analyze the cells using a flow cytometer to quantify the levels of pSTAT1 and pSTAT3.

-

-

Data Analysis: Generate IC50 curves to determine the concentration of this compound required to inhibit 50% of the cytokine-induced STAT phosphorylation.

Protocol 2: In Vitro Myotube Damage and Protection Assay

Objective: To evaluate the ability of this compound to prevent IFN-I-induced damage in cultured human skeletal muscle cells.

Methodology:

-

Myoblast Culture and Differentiation:

-

Culture human skeletal muscle myoblasts in growth medium.

-

Induce differentiation into myotubes by switching to a low-serum differentiation medium.

-

-

This compound Pre-incubation: Pre-incubate the differentiated myotubes for 1 hour with this compound at clinically relevant concentrations (e.g., 130 nM, equivalent to the average free plasma concentration after a 30 mg once-daily dose, and 1 µM).[6][13]

-

IFN-I Treatment: Treat the myotubes with IFN-I (a combination of recombinant Human IFN alpha A and Human IFN alpha D) for 48 hours to induce cellular damage.[6] Include a vehicle control group.

-

Immunofluorescence Staining:

-

Fix the myotubes.

-

Permeabilize and block non-specific antibody binding.

-

Incubate with a primary antibody against a muscle-specific protein (e.g., myosin 4).

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with a fluorescent dye (e.g., Hoechst).

-

-

Image Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the myosin 4 surface area to assess myotube integrity and damage.

-

Protocol 3: In Vitro Keratinocyte Apoptosis and Inflammatory Gene Expression Assay

Objective: To assess the effect of this compound on IFN-induced apoptosis and the expression of inflammatory genes in human epidermal keratinocytes.

Methodology:

-

Keratinocyte Culture: Culture normal human epidermal keratinocytes (HEKa) in an appropriate keratinocyte growth medium.

-

This compound Pre-treatment: Pre-treat HEKa with this compound (e.g., 130 nM and 1 µM) for 2 hours.[14]

-

IFN Stimulation: Stimulate the cells with 1 ng/mL Type I IFN, 10 ng/mL IFN-γ, or a combination of both for 24 hours.[14]

-

Apoptosis Analysis (Flow Cytometry):

-

Harvest the cells and stain with Annexin V and a viability dye (e.g., propidium iodide).

-

Analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

-

Gene Expression Analysis (qPCR):

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA.

-

Perform quantitative PCR (qPCR) to measure the transcript levels of DM-relevant genes such as IL-6, IL-12, CXCL10 (IP-10), CCL2 (MCP-1), and ICAM-1. Normalize to a housekeeping gene.

-

-

Protein Analysis (Western Blotting):

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe with primary antibodies against pSTAT1 and pSTAT3, and total STAT1 and STAT3.

-

Incubate with appropriate secondary antibodies and visualize the protein bands.

-

Visualizations

Signaling Pathway of Key Cytokines in Dermatomyositis and this compound's Mechanism of Action```dot

// Extracellular to Membrane "IFN-α/β" -> IFNAR; "IFN-γ" -> IFNGR; "IL-6" -> IL6R; "IL-12/IL-23" -> IL12R_IL23R;

// Membrane to Cytoplasm IFNAR -> TYK2; IFNAR -> JAK1; IFNGR -> JAK1; IFNGR -> JAK2; IL6R -> JAK1; IL12R_IL23R -> TYK2; IL12R_IL23R -> JAK2;

// JAK to STAT phosphorylation TYK2 -> STAT1 [label="P"]; JAK1 -> STAT1 [label="P"]; JAK1 -> STAT3 [label="P"]; JAK2 -> STAT1 [label="P"];

// STAT activation and dimerization STAT1 -> pSTAT1; STAT3 -> pSTAT3; pSTAT1 -> STAT_dimer; pSTAT3 -> STAT_dimer;

// Dimer translocation and transcription STAT_dimer -> DNA; DNA -> Transcription;

// this compound inhibition this compound -> TYK2 [arrowhead=tee, color="#EA4335", style=dashed]; this compound -> JAK1 [arrowhead=tee, color="#EA4335", style=dashed];

// Grouping for clarity {rank=same; "IFN-α/β"; "IFN-γ"; "IL-6"; "IL-12/IL-23"} {rank=same; IFNAR; IFNGR; IL6R; IL12R_IL23R} {rank=same; TYK2; JAK1; JAK2} {rank=same; STAT1; STAT3} {rank=same; pSTAT1; pSTAT3} }

Caption: Workflow for assessing this compound's protection of myotubes from IFN-I damage.

Logical Flow of the VALOR Clinical Trial

Caption: Logical flow of the Phase 3 VALOR clinical trial for this compound in dermatomyositis.

References

- 1. This compound, a potent and selective TYK2/JAK1 inhibitor: scientific and clinical rationale for dermatomyositis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for the Treatment of Dermatomyositis: Pharmacologic and Clinical Rationale - ACR Meeting Abstracts [acrabstracts.org]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. clinexprheumatol.org [clinexprheumatol.org]

- 5. researchgate.net [researchgate.net]

- 6. ard.bmj.com [ard.bmj.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. hra.nhs.uk [hra.nhs.uk]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Priovant Therapeutics Announces Completion of Enrollment in Global Phase 3 Study Evaluating this compound in Dermatomyositis (VALOR) [prnewswire.com]

- 11. Enrollment Complete in Phase 3 Study of this compound in DM - The Dermatology Digest [thedermdigest.com]

- 12. Roivant and Priovant Announce Positive Phase 3 VALOR Study Results for this compound in 52-Week Placebo-Controlled Trial in Dermatomyositis (DM) | Roivant Sciences Ltd. [investor.roivant.com]

- 13. This compound Prevents Type-I Interferon Induced Damage in Cultured Myocytes and Endothelial Cells Indicating a Potential Role in the Treatment of Dermatomyositis - ACR Meeting Abstracts [acrabstracts.org]

- 14. This compound, a Selective TYK2/JAK1 Inhibitor Under Evaluation for the Treatment of Dermatomyositis, Reduces Inflammatory Cytokine Signaling and Interferon-induced Apoptosis in Primary Human Epidermal Keratinocytes - ACR Meeting Abstracts [acrabstracts.org]

Application Notes and Protocols: Topical Brepocitinib for Atopic Dermatitis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the topical formulation of brepocitinib, a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), for the treatment of atopic dermatitis (AD). It includes a summary of clinical trial data, the mechanism of action, and detailed protocols for preclinical and clinical evaluation.

Introduction

Atopic dermatitis is a chronic, inflammatory, and pruritic skin disease with a complex pathophysiology involving immune dysregulation.[1][2] The Janus kinase (JAK) signaling pathway is a key therapeutic target, as it mediates the effects of numerous cytokines implicated in AD.[1][2][3][4] this compound (formerly PF-06700841) is a small-molecule inhibitor that potently and selectively targets TYK2 and JAK1.[5][6] This dual inhibition is thought to block the signaling of multiple pro-inflammatory cytokines, including those involved in T-helper (Th)2, Th17, and Th22 pathways, offering a novel approach for treating mild-to-moderate AD.[1][7] A topical cream formulation of this compound has been developed to deliver the therapeutic agent directly to the skin, potentially minimizing systemic exposure.[1][8]

Mechanism of Action: Dual TYK2/JAK1 Inhibition

This compound's therapeutic effect stems from its inhibition of TYK2 and JAK1. These enzymes are critical for the signaling of various cytokines that drive the inflammation and itch associated with atopic dermatitis.[5][6][9][10]

-

JAK1 Inhibition : Targets key cytokines in Th2-mediated inflammation, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are crucial in AD pathogenesis.[1][3][4]

-

TYK2 Inhibition : Primarily blocks signaling from IL-12 and IL-23, which are involved in Th1 and Th17 cell differentiation.[1][7] The inhibition of these pathways may address different inflammatory subtypes of AD.[1]

By blocking these pathways, this compound reduces the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the transcription of genes involved in inflammation and immune response.[5]

Caption: this compound inhibits JAK1 and TYK2, blocking cytokine signaling.

Summary of Clinical Data

A Phase IIb, randomized, double-blind, vehicle-controlled study evaluated the efficacy and safety of topical this compound in 292 participants with mild-to-moderate atopic dermatitis over a 6-week period.[1][2][11]

The primary endpoint was the percentage change from baseline in the Eczema Area and Severity Index (EASI) total score at week 6.[1][11]

Table 1: Primary Efficacy Endpoint at Week 6

| Treatment Group | LSM Percentage Reduction in EASI Score (90% CI) |

|---|---|

| This compound 1% Once Daily (QD) | -70.1% (-82.1 to -58.0) |

| Vehicle Once Daily (QD) | -44.4% (-57.3 to -31.6) |

| This compound 1% Twice Daily (BID) | -75.0% (-83.8 to -66.2) |

| Vehicle Twice Daily (BID) | -47.6% (-57.5 to -37.7) |

LSM = Least Squares Mean; CI = Confidence Interval. Data from a Phase IIb study.[1][11]

Both the 1% once-daily and 1% twice-daily this compound groups showed a statistically significant greater reduction in EASI total score compared to the vehicle.[1][11][12]

A key secondary endpoint was the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline.

Table 2: Key Secondary Efficacy Endpoint (IGA Response) at Week 6

| Treatment Group | Patients Achieving IGA 0/1 (%) |

|---|---|

| This compound 0.1% QD | 29.7% |

| This compound 0.3% QD | 33.3% |

| This compound 1.0% QD | 40.5% |

| This compound 3.0% QD | 44.4% |

| Vehicle QD | 10.8% |

| This compound 0.3% BID | 33.3% |

| Vehicle BID | 13.9% |

Data from a Phase IIb study.[12]

Significant improvements in pruritus were also observed, with some patients experiencing relief as early as two days after starting treatment.[12]

Topical this compound was well-tolerated.[11] There were no serious adverse events or deaths reported during the study.[1][11]

Table 3: Most Common Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event | Frequency |

|---|---|

| Nasopharyngitis | Most frequently reported TEAE |

| Atopic Dermatitis (worsening) | ~8% in vehicle groups |

Data from a Phase IIb study.[12]

The frequency of adverse events did not show a dose-dependent trend.[1][11]

Experimental Protocols

The following sections provide representative protocols for the evaluation of a topical TYK2/JAK1 inhibitor like this compound.

This protocol describes a general method to determine the inhibitory activity of a compound against specific kinases.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for TYK2 and JAK1 kinases.

Materials:

-

Recombinant human TYK2 and JAK1 enzymes

-

ATP and appropriate peptide substrate

-

This compound (or test compound) stock solution

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.

-

Assay Reaction:

-

Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2x kinase/substrate mixture in assay buffer.

-

Initiate the reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data relative to high (no enzyme) and low (vehicle) controls.

-

Plot the percent inhibition versus the log of the compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).

-

Caption: A typical preclinical workflow for a topical AD drug candidate.

This protocol outlines the use of a calcipotriol (MC903)-induced dermatitis model in mice to assess the efficacy of topical this compound.

Objective: To evaluate the ability of topical this compound to reduce skin inflammation in an AD-like mouse model.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Calcipotriol (MC903) solution in ethanol

-

Topical this compound formulation (e.g., 1% cream) and corresponding vehicle

-

Digital calipers

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Acclimation: Acclimate mice to housing conditions for at least one week.

-

Induction of Dermatitis:

-

Anesthetize the mice.

-

Apply 20 µL of MC903 solution to the dorsal side of one ear daily for 8-12 days. The contralateral ear receives ethanol as a control.

-

-

Treatment Application:

-

Beginning on day 4 of induction, divide mice into treatment groups (e.g., Vehicle, this compound 1%).

-

Apply a fixed amount (e.g., 20 mg) of the topical formulation to the MC903-treated ear, 1-2 hours after MC903 application, once or twice daily.

-

-

Efficacy Measurements:

-

Ear Thickness: Measure the thickness of both ears daily using digital calipers before MC903 application. The change in ear thickness (swelling) is the primary endpoint.

-

Clinical Scoring: Score the treated ear for erythema, scaling, and erosion on a scale of 0 (none) to 4 (severe).

-